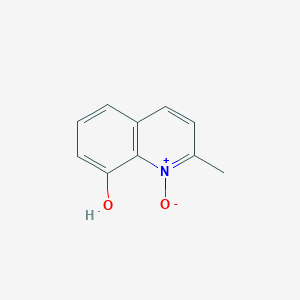

2-Methylquinolin-8-ol 1-oxide

Overview

Description

2-Methylquinolin-8-ol 1-oxide is a methyl substituted quinolinol derivative . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of 2-Methylquinolin-8-ol involves a transition-metal-free regioselective deuteration with ambient reaction conditions and low-cost reagents . A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol is described. 2-Methyl-8-methoxyquinoline was prepared as a key building block; lithiation of it with LDA and subsequent addition of alkyl halides followed by reaction in 48% HBr afforded the 2-alkylquinolin-8-ols .Molecular Structure Analysis

The molecular structure of 2-Methylquinolin-8-ol 1-oxide can be viewed using Java or Javascript .Chemical Reactions Analysis

The metal-free regioselective green deuteration based on modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines was elaborated . The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents is described .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylquinolin-8-ol 1-oxide are as follows: Its molecular weight is 159.185 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 267.0±0.0 °C at 760 mmHg, and a melting point of 71-73 °C (lit.) .Scientific Research Applications

Fungicidal Property

2-Methyl-8-quinolinol, a methyl substituted quinolinol derivative, shows fungicidal property . This makes it a potential candidate for use in the agricultural industry to protect crops from fungal diseases.

Complexation with Transition Metal Complexes

This compound can undergo complexation with transition metal complexes . This property can be utilized in the field of inorganic chemistry for the synthesis of new materials with unique properties.

Preparation of Aluminum Complexes

2-Methyl-8-quinolinol may be used as a ligand for preparing bis (2-methyl-8-quinolinolato) aluminum (III)-μ-oxo-bis (2-methyl-8-quinolinolato) aluminum (III) . This suggests potential applications in the field of materials science, particularly in the development of aluminum-based materials.

Preparation of Scandium Complexes

It may also be used in the preparation of a scandium 2-methyl-8-quinolinolate complex [Sc (q Me) 4 (H)] . This indicates potential applications in the field of materials science, particularly in the development of scandium-based materials.

Antioxidant Activity

Quinoline derivatives, including 2-Methylquinolin-8-ol 1-oxide, exhibit pronounced antioxidant activity . This property is important in the field of health and medicine, particularly in the development of drugs and supplements that can help combat oxidative stress in the body.

Fluorescence Probes

Application of quinoline derivatives as fluorescence probes is well-established . This suggests potential applications in the field of analytical chemistry and biochemistry, particularly in the development of fluorescence-based assays and sensors.

Scavengers of Free Radicals

Certain derivatives of quinoline, including 2-Methylquinolin-8-ol 1-oxide, can act as scavengers of free radicals . This property is important in the field of health and medicine, particularly in the development of drugs and supplements that can help combat oxidative stress in the body.

Synthesis of Quinolin-2 (1H)-ones

Quinolin-2 (1H)-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . This suggests potential applications in the field of organic chemistry and pharmaceuticals, particularly in the development of new drugs and natural products.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that this compound is a methyl substituted quinolinol derivative , which suggests that it may interact with similar biological targets as other quinolinol derivatives.

Mode of Action

It is known to exhibit fungicidal properties , suggesting that it may interact with enzymes or proteins essential for fungal growth and survival. Additionally, it can undergo complexation with transition metal complexes , which could influence its interaction with biological targets.

Biochemical Pathways

Given its fungicidal activity , it may interfere with pathways critical for fungal cell wall synthesis or other essential processes

Result of Action

Its fungicidal activity suggests that it may lead to the death of fungal cells . The exact cellular changes induced by this compound remain to be determined.

properties

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-6-8-3-2-4-9(12)10(8)11(7)13/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRZWXVRWSIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C=CC=C2O)C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390534 | |

| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-8-ol 1-oxide | |

CAS RN |

63543-87-3 | |

| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

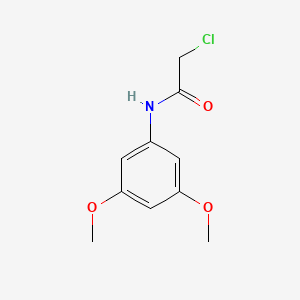

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)

![3-[(4-Chlorophenyl)sulfanyl]propanenitrile](/img/structure/B1608923.png)

![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)